N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a cyclohexene ring, a carboxamide group, and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide typically involves the condensation of a bithiophene derivative with a cyclohexenecarboxamide precursor. One common method includes the use of a basic ionic liquid, such as 2-hydroxyethylammonium acetate, to facilitate the reaction at ambient conditions . The process is efficient, environmentally benign, and proceeds in high yield without the need for column chromatography purification .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiophene or cyclohexene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor of specific enzymes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can engage in π-π interactions, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-enecarboxamide derivatives: These compounds share the cyclohexene and carboxamide moieties but lack the bithiophene group.
Bithiophene derivatives: These compounds contain the bithiophene moiety but differ in the attached functional groups.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of the cyclohexene, carboxamide, and bithiophene groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(13-4-2-1-3-5-13)18-10-8-15-6-7-16(21-15)14-9-11-20-12-14/h1-2,6-7,9,11-13H,3-5,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUGWRRGPTCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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